N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate
Description
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate is a complex organic compound that combines the properties of quaternary ammonium salts and benzo[d][1,2,3]thiadiazole derivatives
Properties
Molecular Formula |
C23H39N3O2S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1,2,3-benzothiadiazole-7-carboxylate;butyl-decyl-dimethylazanium |
InChI |
InChI=1S/C16H36N.C7H4N2O2S/c1-5-7-9-10-11-12-13-14-16-17(3,4)15-8-6-2;10-7(11)4-2-1-3-5-6(4)12-9-8-5/h5-16H2,1-4H3;1-3H,(H,10,11)/q+1;/p-1 |
InChI Key |
MQWMKAMZGZBMJQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCC.C1=CC(=C2C(=C1)N=NS2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the quaternary ammonium salt, N-Butyl-N,N-dimethyldecan-1-aminium, through the reaction of N,N-dimethyldecan-1-amine with butyl bromide under reflux conditions. The benzo[d][1,2,3]thiadiazole-7-carboxylate moiety is synthesized separately through a series of reactions starting from 2-aminobenzenethiol and chloroacetic acid, followed by cyclization and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,2,3]thiadiazole moiety.
Reduction: Reduced forms of the benzo[d][1,2,3]thiadiazole ring.
Substitution: Substituted quaternary ammonium salts.
Scientific Research Applications
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its biocidal properties.
Mechanism of Action
The mechanism of action of N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. The benzo[d][1,2,3]thiadiazole moiety may also interfere with microbial metabolic pathways, enhancing the compound’s antimicrobial efficacy.
Comparison with Similar Compounds
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound used in disinfectants and sanitizers.
Uniqueness
N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate is unique due to the presence of the benzo[d][1,2,3]thiadiazole moiety, which may confer additional antimicrobial properties and potential therapeutic applications compared to other quaternary ammonium compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
